8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride
Description
Properties
IUPAC Name |
8-benzyl-2,8-diazaspiro[4.5]decane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c1-2-4-14(5-3-1)12-17-10-7-15(8-11-17)6-9-16-13-15;;/h1-5,16H,6-13H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFXBVAHLIGFPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Protective Group Strategies
The synthesis of spirocyclic diazaspiro compounds often begins with the formation of the spiro core. As detailed in CN102070633B , a tert-butyl (Boc)-protected 1,8-diazaspiro[4.5]decane derivative is synthesized via a three-step sequence:
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Oxidation : A ketone intermediate is oxidized using trifluoroperacetic acid or urea hydrogen peroxide.
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Michael Addition : The oxidized product undergoes Michael addition in alcoholic solvents (e.g., methanol, ethanol) with bases like DIPEA (N,N-diisopropylethylamine).
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Hydrogenation : Catalytic hydrogenation with Raney nickel (5–50% catalyst loading) at 10–55 psi and 25–65°C yields the spirocyclic amine.
For the benzyl-protected variant, the Boc group is replaced with a benzyl moiety during the protection step. This modification requires selective alkylation of the secondary amine using benzyl bromide or chloride in the presence of a base such as triethylamine.
Reductive Amination Pathway
An alternative route involves reductive amination to construct the spiro framework. Evitachem highlights the use of lithium aluminum hydride (LiAlH4) to reduce imine intermediates formed from cyclic ketones and benzylamine derivatives. Key parameters include:
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Solvent : Tetrahydrofuran (THF) or diethyl ether.
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Temperature : 0–25°C to minimize side reactions.
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Workup : Acidic hydrolysis (e.g., HCl) to isolate the dihydrochloride salt.
Optimization of Reaction Conditions
Catalytic Hydrogenation
Hydrogenation is critical for achieving high yields of the spirocyclic structure. Data from CN102070633B reveals that Raney nickel outperforms palladium or platinum catalysts, providing a 30.5% overall yield under optimized conditions (45–55°C, 10–50 psi). Excessive catalyst loading (>20%) or elevated pressure (>50 psi) leads to over-reduction or decomposition.
Benzylation Efficiency
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Salt Formation
The dihydrochloride salt is precipitated by treating the free base with HCl in ethyl acetate, yielding a white crystalline solid with >98% purity (HPLC).
Comparative Analysis of Synthetic Methods
Industrial Considerations and Challenges
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Cost Efficiency : Raney nickel is cost-effective but requires careful handling due to pyrophoric properties.
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Byproduct Management : Over-reduction during hydrogenation generates des-benzyl analogs, necessitating rigorous purification.
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Storage : The dihydrochloride salt is hygroscopic and must be stored under inert atmosphere at 2–8°C .
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spiro compounds.
Scientific Research Applications
Overview
8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride is a spirocyclic compound with potential applications in various scientific fields, particularly in chemistry, biology, and medicine. Its unique structure allows for diverse interactions with biological targets, making it a subject of interest for researchers exploring therapeutic agents and chemical synthesis.
Chemistry
8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride serves as a building block in the synthesis of more complex molecules. Its spirocyclic structure is advantageous for creating novel compounds in organic chemistry. It has been utilized in the synthesis of other spirocyclic derivatives and has shown potential as a precursor in the development of specialty chemicals.
Biology
The compound has been investigated for its biological activity , particularly in relation to its interaction with various molecular targets. Notably, it has been studied for its ability to inhibit RIPK1 (Receptor Interacting Protein Kinase 1), which is involved in necroptosis—a form of programmed cell death that can contribute to inflammation and neurodegenerative diseases .
Biological Mechanism
- Target : RIPK1
- Action : Inhibition of RIPK1 kinase activity leads to reduced inflammation and cell death associated with various diseases.
Medicine
Research is ongoing to explore the compound's potential as a therapeutic agent , particularly in treating neurological disorders and inflammatory conditions. Its low toxicity profile makes it a promising candidate for drug development .
Therapeutic Properties
- Bronchodilator Activity : Demonstrated effectiveness in inhibiting bronchospasm induced by histamine or serotonin.
- Analgesic Effects : Shown to increase pain perception thresholds significantly in animal models .
- Anti-inflammatory Properties : Exhibited significant inhibition of inflammation in experimental models .
Case Studies and Research Findings
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Inhibition of RIPK1 :
- A study demonstrated that 8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride effectively inhibits RIPK1 activity with an IC50 value indicative of its potency .
- Bronchodilator Effects :
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Anti-inflammatory Studies :
- Experimental studies on rat paw edema indicated significant anti-inflammatory effects when administered orally over a three-day period .
Mechanism of Action
The mechanism of action of 8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₅H₂₂Cl₂N₂
- Molecular Weight : 313.26 g/mol (calculated for free base: C₁₅H₂₀N₂ + 2HCl)
- Hazards : Classified as acute toxicity (oral, dermal, and inhalation; Category 5) with hazard statements H303, H313, and H333 .
- Storage : Requires inert atmosphere and room temperature to maintain stability .
Its synthesis involves spirocyclization strategies, as noted in supplier catalogs (e.g., J&K Scientific offers 95% purity under CAS 336191-15-2) .
Comparison with Similar Compounds
The structural and functional analogs of 8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride include derivatives with varying substituents, counterions, or functional groups. Below is a comparative analysis based on available
Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Physical State |
|---|---|---|---|---|---|
| 8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride | 1159826-27-3 | C₁₅H₂₂Cl₂N₂ | 313.26 | Benzyl, Cl⁻ | Solid |
| 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride | 1489508-12-4 | C₉H₂₀Cl₂N₂ | 227.17 | Methyl, Cl⁻ | Solid |
| 8-Benzyl-2,8-diazaspiro[4.5]decane | 336191-15-2 | C₁₅H₂₀N₂ | 228.33 | Benzyl | Liquid/Oil |
| 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione | 1463-48-5 | C₁₅H₁₈N₂O₂ | 258.32 | Benzyl, dione groups | Solid |
| Benzyl 8-ethyl-2,8-diazaspiro[4.5]decane-2-carboxylate | N/A | C₁₈H₂₄N₂O₂ | 300.40 | Ethyl, benzyl ester | Solid |
Key Observations :
- The dihydrochloride salts (e.g., 8-Benzyl and 8-Methyl derivatives) exhibit higher molecular weights due to chloride counterions, enhancing solubility in polar solvents .
- The dione derivative (CAS 1463-48-5) introduces ketone groups, altering electronic properties and reducing basicity compared to the parent amine .
Hazard Profiles
| Compound Name | GHS Classification | Hazard Statements |
|---|---|---|
| 8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride | Acute Toxicity (Category 5) | H303, H313, H333 |
| 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride | Skin/Eye Irritant | H315, H319 |
| 8-Benzyl-2,8-diazaspiro[4.5]decane | No data | N/A |
| Benzyl 8-ethyl-2,8-diazaspiro[4.5]decane-2-carboxylate | Not classified | N/A |
Biological Activity
8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antioxidant effects, anticancer activity, and interactions with various biological targets.
Chemical Structure and Properties
The compound belongs to the class of spirocyclic amines, characterized by a unique bicyclic structure that contributes to its biological activity. The molecular formula is , and it features two nitrogen atoms within the spiro structure, which are crucial for its interaction with biological targets.
1. Antioxidant Activity
Research indicates that 8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride exhibits notable antioxidant properties. Antioxidants play a critical role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in several assays, highlighting its potential as a protective agent against oxidative damage .
2. Anticancer Properties
The compound has been investigated for its anticancer potential, particularly through its influence on apoptosis in cancer cells. Studies have shown that derivatives of diazaspiro compounds can induce apoptosis in hypopharyngeal tumor cell lines (FaDu) more effectively than traditional chemotherapeutics such as bleomycin . The spirocyclic structure enhances binding affinity to cellular targets involved in cancer progression.
3. Cholinesterase Inhibition
The compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. Inhibition of these enzymes can enhance cholinergic neurotransmission, potentially improving cognitive function in neurodegenerative conditions . The structure-activity relationship (SAR) indicates that the presence of nitrogen atoms is vital for selective inhibition.
Case Studies
Several studies have explored the biological activity of related compounds within the diazaspiro family:
- Study on Neuroprotective Effects : A derivative of 8-Benzyl-2,8-diazaspiro[4.5]decane was tested for neuroprotective effects against oxidative stress-induced neuronal cell death. Results indicated a significant reduction in cell death compared to untreated controls, suggesting therapeutic potential in neurodegenerative diseases.
- Antimicrobial Activity : Compounds derived from 2-arylidine-1-thia-4-azaspiro[4.5]decane exhibited antimicrobial properties against various fungal strains, providing insights into the broader applicability of spirocyclic compounds in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
